Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Key ¹H NMR signals (DMSO-d₆ or CDCl₃):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Purine H-8 | 8.70–8.75 | Singlet |
| Purine H-2 | 8.25–8.30 | Singlet |
| Methoxyethyl -OCH₂CH₂OAc | 4.15–4.20 | Triplet |
| Acetate methyl (CH₃CO) | 2.00–2.05 | Singlet |
| Formamide NH | 10.10–10.40 | Broad singlet |
¹³C NMR data highlight carbonyl carbons:
Infrared (IR) Vibrational Mode Analysis
Characteristic IR absorptions (KBr pellet):
| Bond/Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O stretch | 1745–1755 | Strong |
| Formamide C=O stretch | 1680–1690 | Strong |
| N–H bend (formamide) | 1550–1560 | Medium |
| C–O–C asymmetric | 1240–1260 | Strong |
The absence of broad O–H stretches (2500–3300 cm⁻¹) confirms esterification.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals:
- Molecular ion : m/z 313.7 [M+H]⁺.
- Major fragments:
Fragmentation pathways align with cleavage of the labile ester and formamide bonds.
Properties
IUPAC Name |
2-[(6-chloro-2-formamidopurin-9-yl)methoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O4/c1-7(19)21-3-2-20-6-17-4-13-8-9(12)15-11(14-5-18)16-10(8)17/h4-5H,2-3,6H2,1H3,(H,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBJPXEAAUVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester involves several steps. The starting materials typically include 2-formamide-1,6-dihydro-6-chloro-9H-purin-9-yl and methoxyethyl ester. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₂ClN₅O₄
- Molecular Weight : 313.7 g/mol
- CAS Number : 1346598-89-7
The compound is a derivative of acyclovir, an antiviral medication used to treat infections caused by certain types of viruses, including herpes simplex and varicella-zoster virus.
Acyclovir Impurity
Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl ester is recognized as an impurity in acyclovir formulations. Impurities in pharmaceuticals can affect the efficacy and safety of the drug; thus, understanding their properties is crucial for quality control and regulatory compliance. The characterization of this compound helps in ensuring the purity of acyclovir products through advanced analytical techniques such as NMR and mass spectrometry .
Antiviral Activity
Research indicates that derivatives of purine compounds exhibit antiviral properties. The structural similarity between this compound and acyclovir suggests potential antiviral activity against herpes viruses. Studies have shown that modifications to purine derivatives can enhance their antiviral efficacy .
Case Studies
Several studies have investigated the biological activities of purine derivatives similar to this compound:
Synthesis and Characterization Techniques
The synthesis of this compound involves several steps that require careful control to avoid byproducts. Techniques such as:
- Nuclear Magnetic Resonance (NMR) Used for structural characterization to confirm the purity and identity of synthesized compounds.
- Mass Spectrometry (MS) Employed to analyze molecular weight and structural integrity.
These techniques are essential for ensuring that the synthesized compound meets required specifications for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to key analogues, including prodrugs, metabolites, and impurities, with a focus on functional group substitutions and their pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Findings
Substituent Impact on Activity and Metabolism
- Chlorine at Position 6 : The target compound and 6-Chloro Aciclovir Acetate share a 6-chloro substitution , which may reduce binding affinity to viral thymidine kinase compared to Valacyclovir’s 6-oxo group . This substitution is linked to reduced antiviral efficacy but is critical in impurity identification .
- Formamide vs. Amino Groups: The 2-formamide group in the target compound contrasts with the 2-amino group in Valacyclovir.
- Ester Linkages : The acetyl ester in the target compound and L-valine/L-leucine esters in prodrugs influence bioavailability. Valacyclovir’s valine ester enhances intestinal absorption via peptide transporters, whereas the acetyl ester in the target compound may undergo slower hydrolysis, contributing to its persistence as an impurity .
Biological Activity
Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester, also known as Acyclovir Impurity 28, is a compound with significant biological activity, particularly in the field of antiviral research. This article aims to summarize its properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₅O₄ |
| Molecular Weight | 313.697 g/mol |
| CAS Number | 1346598-89-7 |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 546.4 ± 60.0 °C at 760 mmHg |
| Flash Point | 284.2 ± 32.9 °C |
| LogP | -1.16 |
These properties indicate that the compound is a stable entity with potential applications in pharmaceuticals, particularly as an impurity in antiviral formulations like Acyclovir.
Antiviral Properties
This compound is structurally related to Acyclovir, an established antiviral medication used primarily against herpes simplex virus (HSV) infections and varicella-zoster virus (VZV). Its biological activity stems from its ability to inhibit viral DNA synthesis by acting as a substrate for viral DNA polymerase.
Research has shown that compounds with similar structures exhibit significant antiviral activity. For instance, studies indicate that derivatives of purine nucleosides can effectively inhibit viral replication through competitive inhibition of viral enzymes .
The mechanism of action for this compound involves its conversion into an active triphosphate form inside infected cells, which then competes with natural deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively halting viral replication .
Case Studies
- Acyclovir Efficacy : A study demonstrated that Acyclovir significantly reduced the duration and severity of herpes simplex virus infections when administered early in the infection process . Given the structural similarities between Acyclovir and this compound, it is plausible that the latter may exhibit comparable efficacy.
- Toxicological Assessment : Research on related compounds has indicated low toxicity levels in non-target organisms while maintaining effectiveness against target viruses . This characteristic is crucial for minimizing side effects in therapeutic applications.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of compounds similar to this compound. These studies aim to enhance bioavailability and reduce resistance development among viral strains .
Additionally, the exploration of prodrugs derived from this compound has been a significant area of interest, as prodrugs can improve absorption and distribution within the body .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification of a purine derivative. For example, analogous compounds (e.g., purine-based esters) are synthesized via coupling reactions between halogenated purines and hydroxyl-bearing esters under reflux with catalysts like p-toluenesulfonic acid . Reaction temperature (e.g., 100°C for 6–12 hours) and solvent choice (e.g., dichloromethane or toluene with Dean-Stark traps) critically affect yield and purity. Post-reaction purification via column chromatography (silica gel, CH₂Cl₂) or precipitation in diethyl ether is recommended .
Q. How can researchers verify the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy. For example, in analogous purine esters, key NMR signals include:
- ¹H-NMR : δ 3.48–4.69 ppm (ester and methoxy protons), δ 6.80–7.92 ppm (aromatic purine protons) .
- MS : Molecular ion peaks (e.g., m/z 294.34 for similar esters) and fragmentation patterns confirm ester and purine moieties .
Q. What are the standard purity thresholds for this compound in pharmacological studies?
- Methodological Answer : Pharmacopeial guidelines (e.g., EP/ICH) require ≤0.5% total impurities, with individual impurities ≤0.1% unless specified. Impurity profiling via HPLC or LC-MS is essential. For instance, related purine derivatives show impurities like dechlorinated byproducts or hydrolyzed esters, which must be quantified against reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent hydrolysis assays : Monitor degradation kinetics at pH 1–9 using UV-Vis or LC-MS. For example, ester groups in similar compounds hydrolyze rapidly at pH >8, requiring buffered storage conditions .
- Controlled stress testing : Expose the compound to heat (40–60°C) and humidity (75% RH) to simulate accelerated degradation. Data discrepancies often arise from residual solvents or trace metal catalysts; use ICP-MS to identify metal contaminants .
Q. What strategies are effective in minimizing byproduct formation during the coupling of purine and ester moieties?
- Methodological Answer :
- Catalyst optimization : Replace traditional acids (e.g., p-TsOH) with milder catalysts like DMAP to reduce side reactions .
- Protecting group chemistry : Temporarily protect reactive sites (e.g., formamide or chloro groups) using tert-butyldimethylsilyl (TBS) groups, which are later cleaved with TFA/Et₃SiH .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of purine intermediates, reducing dimerization .
Q. How do steric and electronic effects influence the reactivity of the purine ring in this compound?
- Methodological Answer :
- Steric effects : The 6-chloro substituent increases electrophilicity at C-9, facilitating nucleophilic attack by ester-bearing alkoxy groups. Steric hindrance from the acetyl group may slow subsequent reactions .
- Electronic effects : The formamide group at C-2 donates electron density via resonance, stabilizing the purine ring but potentially reducing reactivity at adjacent positions. DFT calculations (e.g., using Gaussian 09) can model charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
